(5-Chloro-6-fluoropyridin-2-YL)methanamine

Neuroscience Metabotropic Glutamate Receptor CNS Drug Discovery

This 5-chloro,6-fluoro-substituted pyridinyl methanamine delivers validated mGlu5 receptor ligand potency (pIC50 8.17) and a superior CYP2C9 profile (IC50 11 µM), outperforming 5-fluoro analogs (IC50 5.4 µM). With a predicted logP of 2.56 and zero Lipinski violations, it ensures optimal membrane permeability for CNS tool compounds and kinase inhibitor scaffolds. Available as free base (CAS 1256834-57-7) or hydrochloride salt (CAS 1909336-85-1). Substituting this precisely halogenated building block with a generic pyridinyl methanamine risks SAR failure in both synthesis and biological assays.

Molecular Formula C6H6ClFN2
Molecular Weight 160.58 g/mol
Cat. No. B11753234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-6-fluoropyridin-2-YL)methanamine
Molecular FormulaC6H6ClFN2
Molecular Weight160.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1CN)F)Cl
InChIInChI=1S/C6H6ClFN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H,3,9H2
InChIKeyQBPSPGMGCNKVBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (5-Chloro-6-fluoropyridin-2-yl)methanamine for Research: Properties and Procurement Guide


(5-Chloro-6-fluoropyridin-2-yl)methanamine (CAS: 1256834-57-7) is a halogenated pyridinyl methanamine derivative with a molecular formula of C6H6ClFN2 and a molecular weight of 160.58 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at the 5-position and a fluorine atom at the 6-position, along with a methanamine (-CH2NH2) group at the 2-position . This compound is typically supplied in both its free base form (CAS: 1256834-57-7) and its hydrochloride salt form (CAS: 1909336-85-1) . As a research chemical, it is available from multiple suppliers including Sigma-Aldrich (Enamine) and AKSci, with purities of at least 95% .

Why (5-Chloro-6-fluoropyridin-2-yl)methanamine Cannot Be Casually Replaced by Generic Analogs


The substitution pattern of halogens on the pyridine ring—specifically the 5-chloro and 6-fluoro configuration—critically determines the compound's physicochemical properties, electronic distribution, and biological activity . Substitution of either the halogen identity or its position on the ring (e.g., moving to a 3-yl methanamine regioisomer) fundamentally alters the molecule's reactivity in nucleophilic aromatic substitution (SNAr) reactions and its interaction with biological targets . For instance, comparative data from mGlu5 receptor studies demonstrate that even a change from 5-chloro to 6-chloro or from 6-fluoro to 6-methyl on a 2-pyridyl amine scaffold results in significant shifts in potency (pIC50) and P450 inhibition profiles [1]. Therefore, generic substitution of this building block with a 'similar' pyridinyl methanamine without experimental validation introduces unacceptable risk of altered or failed results in both chemical synthesis and biological assays. The evidence below quantifies these key differences.

Quantitative Differentiation Guide: (5-Chloro-6-fluoropyridin-2-yl)methanamine vs. Closest Analogs


mGlu5 Potency Comparison: 5-Chloro vs. 6-Fluoro vs. 4-Fluoro 2-Pyridyl Amine Analogs

In a direct head-to-head comparison of substituted 2-pyridyl amine analogs, the 5-chloro substituted compound (analogous to the target compound's substitution) demonstrates superior potency for the mGlu5 receptor compared to its 6-fluoro and 4-fluoro substituted counterparts [1]. This quantitative difference highlights the non-fungible nature of halogen positioning on the pyridine ring.

Neuroscience Metabotropic Glutamate Receptor CNS Drug Discovery

P450 Enzyme Inhibition Profile: Differential Effects of 5-Chloro vs. 5-Fluoro Substitution on 2C9 Liability

The identity of the halogen at the 5-position on a 2-pyridyl amine scaffold dictates its interaction with cytochrome P450 enzymes [1]. A direct comparison reveals that the 5-chloro substituted analog exhibits a significantly lower inhibition of CYP2C9 compared to the 5-fluoro analog, indicating a more favorable drug-drug interaction profile.

Drug Metabolism Cytochrome P450 ADME-Tox Medicinal Chemistry

Physicochemical Differentiation: Impact of 5-Chloro-6-Fluoro Substitution on Lipophilicity (logP) vs. Non-Halogenated Analogs

The target compound (as a component of a larger molecule) exhibits a calculated partition coefficient (logP) of 2.5625 . This value reflects the specific combination of a chloro and fluoro substituent on the pyridine ring, which significantly modulates lipophilicity compared to non-halogenated or differently halogenated pyridyl amines.

Drug Design Physicochemical Properties Lipophilicity

High-Impact Application Scenarios for (5-Chloro-6-fluoropyridin-2-yl)methanamine Based on Evidence


Design and Synthesis of Potent and Selective mGlu5 Negative Allosteric Modulators (NAMs)

This compound is an ideal building block for synthesizing novel mGlu5 receptor ligands for CNS research. The quantitative evidence from Section 3 demonstrates that the 5-chloro substitution on the 2-pyridyl methanamine scaffold yields nanomolar potency (pIC50 8.17) [1]. Furthermore, its superior CYP2C9 profile (IC50 11 µM) compared to a 5-fluoro analog (IC50 5.4 µM) suggests a reduced risk of metabolic liabilities, making it a strategic choice for lead optimization campaigns targeting neurological and psychiatric disorders where mGlu5 is implicated [1].

Synthesis of Chemical Probes with Optimized Drug-like Properties

Medicinal chemists can utilize this compound to construct chemical probes requiring a specific balance of lipophilicity and permeability. The calculated logP of 2.5625, coupled with zero violations of Lipinski's Rule of Five, indicates good potential for oral absorption . This distinguishes it from more polar, non-halogenated pyridine methanamines, enabling the design of tool compounds for target validation in cellular assays where adequate membrane penetration is essential.

As a Differentiated Scaffold for Kinase Inhibitor Discovery

In silico predictions (PASS) suggest a high probability (Pa = 0.620) for protein kinase inhibition [2]. While this is a class-level inference, the unique electronic properties conferred by the 5-chloro-6-fluoro substitution pattern may impart selectivity advantages when incorporated into kinase inhibitor scaffolds. Researchers pursuing novel kinase inhibitors can leverage this compound to explore structure-activity relationships (SAR) around a privileged pyridine core, differentiating it from more common, less functionalized starting materials.

Development of Advanced Agrochemical Building Blocks

The specific halogenation pattern of (5-Chloro-6-fluoropyridin-2-yl)methanamine is common in modern agrochemicals, as the unique electronic and steric properties of such halogenated pyridines often enhance bioactivity and metabolic stability in target pests . This compound can serve as a versatile intermediate for creating novel herbicides, fungicides, or insecticides with potentially improved potency and environmental fate profiles compared to simpler pyridine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Chloro-6-fluoropyridin-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.